
Josamycin (hydrochloride)
Overview
Description
Josamycin hydrochloride is a 16-membered macrolide antibiotic derived from Streptomyces narbonensis var. josamyceticus. It exists as a white to yellowish-brown powder, highly soluble in methanol and ethanol but only slightly soluble in water . Its structural backbone includes a lactone ring with hydroxyl, methyl, and acyloxy groups, contributing to its antimicrobial activity .
Clinically, josamycin hydrochloride is used to treat bacterial infections caused by Mycoplasma genitalium, Chlamydia trachomatis, and other Gram-positive pathogens. Studies report a 93.5% eradication rate for M. genitalium infections when administered at 500 mg three times daily for 10 days . Analytical identification methods include UV-Vis spectroscopy (λmax at 232 nm) and HPLC with a C18 column, using methanol-based mobile phases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Josamycin is synthesized through a complex biosynthetic pathway involving the condensation of multiple acetic acid, propionic acid, butyric acid, and glycolic acid units . The process involves the formation of a lactone ring through the polyketone pathway, similar to fatty acid synthesis .
Industrial Production Methods: In industrial settings, Josamycin is produced through fermentation using Streptomyces narbonensis strains. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . The final product is often formulated into film-coated tablets or other dosage forms for medical use .
Chemical Reactions Analysis
Types of Reactions: Josamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction involves the aldehyde group of Josamycin reacting with 2,4-dinitrophenyl hydrazine in methanolic hydrochloric acid to yield a yellow product .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of Josamycin that may have altered pharmacological properties .
Scientific Research Applications
Clinical Applications
Josamycin is utilized in various therapeutic contexts, particularly for infections that are resistant to other antibiotics. Its broad spectrum of activity includes:
- Respiratory Infections : Effective against upper respiratory tract infections such as pharyngitis, tonsillitis, and sinusitis, as well as lower respiratory tract infections like pneumonia and bronchitis .
- Skin and Soft Tissue Infections : Treats conditions like pyoderma, acne, and erysipelas .
- Sexually Transmitted Infections : Used for managing urethritis, prostatitis, and infections caused by Chlamydia and Mycoplasma species .
- Oral Infections : Addresses gingivitis and periodontal diseases .
Pharmacokinetics
Josamycin is well-distributed throughout the body, with high concentrations found in lung tissues, tonsils, saliva, and immune cells such as polymorphonuclear leukocytes and macrophages. This distribution enhances its efficacy in treating localized infections . The drug undergoes hepatic biotransformation to less active metabolites and is primarily excreted via bile .
Recent Research Insights
Recent studies have highlighted additional applications of josamycin beyond traditional antibiotic use:
- COVID-19 Management : Josamycin has been suggested as a potential treatment option for COVID-19 patients due to its anti-inflammatory properties. Research indicates that it may help manage pulmonary inflammation and fibrosis-related complications associated with the virus .
- Antifibrotic Effects : Evidence suggests that josamycin may exhibit antifibrotic properties beneficial in treating conditions characterized by excessive fibrosis .
Comparative Efficacy
Research comparing josamycin with other antibiotics has shown that formulations based on josamycin may have superior antibacterial activity against certain pathogens. For instance, studies indicated an eightfold increase in effectiveness against Enterococcus faecalis when using a polymer-based formulation of josamycin compared to free forms of the antibiotic .
Safety Profile
While generally well-tolerated, josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its use requires careful consideration of dosage to minimize toxicity while ensuring therapeutic efficacy .
Mechanism of Action
Josamycin exerts its effects by inhibiting bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein elongation . This action is primarily bacteriostatic but can be bactericidal at higher concentrations . Josamycin tends to accumulate within leukocytes, which helps transport the antibiotic to the site of infection .
Comparison with Similar Compounds
Structural Comparison
Josamycin belongs to the leucomycin family of 16-membered macrolides, sharing structural similarities with kitasamycin , midecamycin , meleumycin , and their derivatives (Table 1). Key differences lie in substituents:
- Josamycin propionate replaces the acetyl group at the 3-position with a propionyl group, enhancing lipophilicity .
- Kitasamycin (also known as leucomycin A5) has a hydroxyl group at the 4″-position, influencing its binding to bacterial ribosomes .
Antimicrobial Spectrum and Efficacy
Josamycin demonstrates broad-spectrum activity against Gram-positive bacteria, mycoplasma, and some anaerobes. Compared to tetracyclines and fluoroquinolones, its sensitivity rates against Mycoplasma spp. are notable (Table 2) :
Compound | Sensitivity Rate (%) | Resistance Rate (%) |
---|---|---|
Josamycin | 93.0 | — |
Doxycycline Hyclate | 96.1 | — |
Minocycline HCl | 94.5 | — |
Azithromycin | — | 32.8 |
In contrast, azithromycin (a 15-membered azalide) shows higher resistance in mycoplasma infections due to widespread use .
Pharmacokinetic Properties
Its propionate derivative serves as an internal standard in HPLC plasma assays, indicating similar pharmacokinetic profiles among macrolides .
Clinical Effectiveness and Resistance
Combination therapy with doxycycline hyclate improves josamycin’s cure rate in endocervical mycoplasma infections (83.1% vs. 53.3% monotherapy) . Resistance mechanisms (e.g., ribosomal methylation) are less prevalent in josamycin compared to azithromycin, possibly due to structural differences in ribosomal binding .
Analytical Challenges
Quantitative Structure-Retention Relationship (QSRR) models are employed to predict HPLC retention times for impurities in josamycin and related macrolides, as structural similarities complicate traditional analyses .
Formulations and Regulatory Status
Josamycin is marketed as 50–200 mg tablets (Japan Orange Book) and is listed as a reference drug, ensuring standardized generic production . Kitasamycin and midecamycin are available in oral and injectable forms but lack comparable regulatory recognition.
Biological Activity
Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, has garnered attention for its broad-spectrum antimicrobial activity and unique pharmacological properties. This article delves into the biological activity of Josamycin, focusing on its mechanism of action, efficacy against various pathogens, and clinical applications.
Josamycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, blocking the translocation of peptidyl tRNA. This mechanism is predominantly bacteriostatic, although it can exhibit bactericidal properties at higher concentrations .
Pharmacokinetics and Distribution
Josamycin is characterized by significant tissue distribution, particularly in the lungs, lymphoid tissues, and skin. Notably, concentrations in polymorphonuclear leukocytes and alveolar macrophages can be approximately 20 times higher than in other cell types . This accumulation enhances its effectiveness at sites of infection.
Antimicrobial Spectrum
Josamycin demonstrates activity against a wide range of pathogens, including:
- Staphylococcus aureus (including erythromycin-resistant strains)
- Streptococcus pneumoniae
- Haemophilus influenzae
In vitro studies have shown that Josamycin remains effective against over 50% of erythromycin-resistant S. aureus strains, outperforming other macrolides like roxithromycin and clarithromycin .
Case Studies and Clinical Trials
- Acute Pneumonia Treatment : A multicenter randomized trial compared Josamycin with azithromycin in treating acute pneumonia. Cure rates were 93% for Josamycin versus 80% for azithromycin, indicating its effectiveness even in shorter treatment regimens .
- Topical Application in Dermatology : Research on the topical use of Josamycin in treating atopic dermatitis (AD) showed significant suppression of skin lesions comparable to betamethasone. The treatment reduced cellular infiltration and serum IgE levels while modulating cytokine expression (IFN-γ and IL-4) .
- Synergistic Effects with Neutrophils : Studies indicated that Josamycin enhances the bactericidal activity of human neutrophils against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a synergistic interaction that increases the effectiveness of immune responses .
Comparative Efficacy Against Other Macrolides
A comparative analysis highlights the relative efficacy of Josamycin against other macrolides:
Antibiotic | Efficacy Against Erythromycin-Resistant Strains |
---|---|
Josamycin | Active against >50% |
Clarithromycin | Active against 25% |
Roxithromycin | Active against 11.6% |
This table illustrates Josamycin's superior activity against resistant strains, making it a valuable option in antibiotic therapy .
Adverse Effects and Safety Profile
While generally well-tolerated, Josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its safety profile is comparable to other macrolides but requires careful monitoring due to potential toxicity at high doses .
Q & A
Basic Research Questions
Q. What validated analytical methods are used to determine the purity of Josamycin hydrochloride in research settings?
- Employ UV-Vis spectroscopy by dissolving Josamycin hydrochloride in methanol and comparing absorption spectra against reference standards. For higher precision, use HPLC with a C18 column, methanol-based mobile phase, and UV detection at 232 nm. System suitability tests (retention time matching, peak symmetry) must be performed before analysis .
Q. How should researchers prepare stock solutions of Josamycin hydrochloride for in vitro antimicrobial assays?
- Dissolve Josamycin hydrochloride in methanol or ethanol (primary solvents) at 5–10 mg/mL, followed by dilution in culture media containing ≤1% organic solvent to maintain cell viability. Filter-sterilize using 0.22 µm membranes to avoid particulate interference .
Q. What quality control parameters are essential when validating Josamycin hydrochloride batches for cellular studies?
- Mandatory tests include:
- Heavy metal contamination (≤20 ppm via atomic absorption spectroscopy)
- Related substances analysis (HPLC purity ≥98%)
- Water content determination (Karl Fischer titration ≤0.5%)
- Microbiological sterility testing via membrane filtration .
Advanced Research Questions
Q. What experimental design considerations are critical when studying Josamycin hydrochloride's dual antibacterial and anti-inflammatory effects?
- Implement time-course experiments with separate assessment windows:
- Early phase (0–6 hr): Measure bacterial load reduction via CFU counts.
- Late phase (12–24 hr): Quantify inflammatory markers (NO, IL-1β) in macrophage co-culture models using ELISA and Griess reagent.
Q. How can researchers resolve contradictory observations between Josamycin hydrochloride's inhibition of cytokine release versus unchanged mRNA expression levels?
- Conduct three parallel investigations:
Assess protein synthesis dynamics using cycloheximide chase experiments.
Perform mRNA stability assays with actinomycin D treatment.
Examine post-translational modification pathways via phosphoproteomics.
- This multi-modal approach identifies whether regulation occurs at translational or secretory levels .
Q. What protocol optimizations are required for long-term stability studies of Josamycin hydrochloride under various storage conditions?
- Design accelerated stability testing with:
- Temperature variations (4°C, 25°C, 40°C)
- Humidity control (60% RH vs. desiccated environments)
- Light exposure cohorts (amber glass vs. clear containers)
Q. How to establish structure-activity relationships (SAR) for Josamycin hydrochloride derivatives targeting multidrug-resistant pathogens?
- Follow this workflow:
Synthesize analogs with modifications at C-3'' (desosamine) and C-9 (keto group).
Perform molecular docking against the 50S ribosomal subunit (PDB 1JZY).
Validate through:
- MIC determination against clinical MDR strains
- Time-kill kinetics assays
- Resistance induction potential via serial passage experiments
Q. Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., cytokine release vs. mRNA levels), cross-validate using orthogonal techniques like RNA pulldown assays or single-cell sequencing .
- Experimental Reproducibility : Adhere to guidelines for reporting antibacterial studies (e.g., CLSI standards) and include positive controls like erythromycin for macrolide activity benchmarks .
- Data Interpretation : For stability studies, use Arrhenius kinetics to predict shelf-life, but confirm with real-time degradation profiles under recommended storage conditions .
Properties
CAS No. |
11033-19-5 |
---|---|
Molecular Formula |
C42H70ClNO15 |
Molecular Weight |
864.5 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1 |
InChI Key |
TYHGHVDZSRXAKD-XLSWTIJLSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Josamycin HCl; Josamycin hydrochloride; Leucomycin A3 hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.